3-(1,3-Dioxolan-2-yl)pyrrolidine

Description

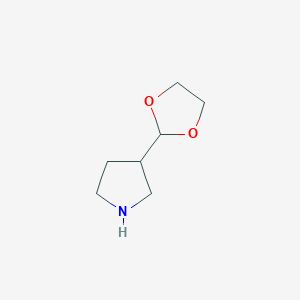

3-(1,3-Dioxolan-2-yl)pyrrolidine (CAS: 1141669-90-0) is a bicyclic organic compound featuring a pyrrolidine ring (a five-membered saturated amine) fused with a 1,3-dioxolane moiety at the 3-position. Its molecular formula is C₇H₁₃NO₂, and its structure is defined by the SMILES notation C1CNCC1C2OCCO2 . The hydrochloride salt form (CID 17997280) is commonly used to improve solubility and stability .

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)pyrrolidine |

InChI |

InChI=1S/C7H13NO2/c1-2-8-5-6(1)7-9-3-4-10-7/h6-8H,1-5H2 |

InChI Key |

QBSBYAALKGKPDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2OCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from Pyrrolidine and 1,3-Dioxolane: The compound can be synthesized by reacting pyrrolidine with 1,3-dioxolane under acidic conditions. The reaction typically involves the use of a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the formation of the desired product.

Cyclization Reactions: Another method involves the cyclization of appropriate precursors containing the necessary functional groups. For example, a precursor with a hydroxyl group and a pyrrolidine ring can undergo cyclization in the presence of an acid catalyst to form 3-(1,3-Dioxolan-2-yl)pyrrolidine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(1,3-Dioxolan-2-yl)pyrrolidine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the molecule.

Substitution: It can participate in substitution reactions where functional groups on the pyrrolidine or dioxolane rings are replaced by other groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

Reduction Products: Reduced forms such as alcohols or amines.

Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-(1,3-Dioxolan-2-yl)pyrrolidine is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

a) 2-(1,3-Dioxolan-2-yl)pyrrolidine

- Structural Difference : The dioxolane is attached to the 2-position of the pyrrolidine ring instead of the 3-position.

- For instance, the 2-substituted derivative may exhibit different ring-opening kinetics due to proximity to the amine group .

- Commercial Availability : Available as a hydrochloride salt, with suppliers listed for bulk procurement .

b) 1-(3-(1,3-Dioxolan-2-yl)phenyl)pyrrolidine

- Structural Difference : The dioxolane is attached to a phenyl ring, which is further connected to pyrrolidine.

- Impact: The aromatic phenyl group introduces π-π stacking capabilities, making this derivative more suited for applications requiring planar interactions (e.g., receptor binding). However, the phenyl group increases molecular weight (C₁₃H₁₇NO₂) and reduces solubility in polar solvents .

c) 2-(1,3-Dioxolan-2-yl)pyridine

- Structural Difference : Replaces pyrrolidine with pyridine, an aromatic heterocycle.

- Impact : Pyridine’s aromaticity and lower basicity (pKa ~1.7 vs. pyrrolidine’s ~11.3) make this compound less reactive toward protonation but more stable under acidic conditions. Its safety data sheet (SDS) highlights precautions for inhalation exposure, suggesting higher volatility compared to pyrrolidine analogues .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (HCl Salt) | LogP (Predicted) |

|---|---|---|---|---|

| 3-(1,3-Dioxolan-2-yl)pyrrolidine | C₇H₁₃NO₂ | 143.18 | High in polar solvents | 0.45 |

| 2-(1,3-Dioxolan-2-yl)pyrrolidine | C₇H₁₃NO₂ | 143.18 | Moderate | 0.52 |

| 1-(3-(1,3-Dioxolan-2-yl)phenyl)pyrrolidine | C₁₃H₁₇NO₂ | 235.28 | Low | 2.10 |

| 2-(1,3-Dioxolan-2-yl)pyridine | C₈H₉NO₂ | 151.16 | Moderate | 1.20 |

Key Observations :

Biological Activity

3-(1,3-Dioxolan-2-yl)pyrrolidine is a compound that incorporates both a pyrrolidine ring and a dioxolane moiety. The biological activity of compounds containing these functional groups has garnered attention in medicinal chemistry due to their potential therapeutic applications. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with dioxolane precursors. Various methods have been explored to optimize yields and purity, including catalytic reactions and the use of specific solvents to enhance reaction efficiency.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. A study highlighted that various synthesized 1,3-dioxolanes showed excellent antifungal activity against Candida albicans and notable antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of 1,3-Dioxolane Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4 | S. aureus | 625–1250 µg/mL |

| 6 | P. aeruginosa | Perfect activity |

| 8 | C. albicans | Significant activity |

The efficacy of these compounds often depends on their structural features, including the presence of substituents on the dioxolane ring that can enhance their interaction with bacterial cell membranes.

The mechanism by which this compound exerts its biological effects is thought to involve disruption of cellular processes in target organisms. For instance, some studies suggest that dioxolane-containing compounds may interfere with cell wall synthesis or function as enzyme inhibitors .

Case Studies

- Antifungal Activity Against C. albicans

- Antibacterial Screening

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.